molecular formula C8H7F3O3S B017719 4-(Trifluoromethylsulfonyl)benzyl alcohol CAS No. 219872-98-7

4-(Trifluoromethylsulfonyl)benzyl alcohol

Cat. No.: B017719
CAS No.: 219872-98-7
M. Wt: 240.2 g/mol
InChI Key: WRMBATBCNBSFFR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzyl alcohol, with the proposed molecular formula C 8 H 5 F 3 O 4 S, is a specialty benzyl alcohol derivative offered as a high-purity building block for advanced research and development. The compound features a benzyl alcohol functional group, a common motif in organic synthesis, and is distinguished by the presence of a strongly electron-withdrawing trifluoromethylsulfonyl (triflyl) group attached to the aromatic ring. This unique structure makes it a valuable intermediate in several fields. In pharmaceutical research, this compound serves as a critical precursor for the synthesis of more complex molecules. The benzyl alcohol group can be readily oxidized to a benzaldehyde or benzoic acid, or converted into other functional groups such as halides or ethers, facilitating its incorporation into potential drug candidates . The trifluoromethylsulfonyl group is known to significantly influence a molecule's properties, and its inclusion is a common strategy in medicinal chemistry to enhance metabolic stability, alter lipophilicity, and improve binding affinity. Furthermore, this chemical is highly valuable in materials science, particularly in the development of advanced polymers and liquid crystals, where the triflyl group can impart unique electronic and physical characteristics. This product is provided with a guaranteed purity of ≥[Purity]% and is strictly for research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMBATBCNBSFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592911
Record name [4-(Trifluoromethanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219872-98-7
Record name [4-(Trifluoromethanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Framework

A widely adopted strategy for benzyl alcohol derivatives involves nucleophilic substitution of halogenated precursors. For 4-(trifluoromethylsulfonyl)benzyl alcohol, this would require:

  • Precursor Synthesis : Bromination or chlorination of 4-(trifluoromethylsulfonyl)toluene to yield 4-(trifluoromethylsulfonyl)benzyl halide.

  • Hydrolysis : Reaction with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to substitute the halide with a hydroxyl group.

Reaction Scheme:

4-(CF3SO2)C6H4CH2X+H2ONaOH4-(CF3SO2)C6H4CH2OH+HX\text{4-(CF}_3\text{SO}_2\text{)C}_6\text{H}_4\text{CH}_2\text{X} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{4-(CF}_3\text{SO}_2\text{)C}_6\text{H}_4\text{CH}_2\text{OH} + \text{HX}
(Where X = Cl, Br)

Case Study: Analogous Trifluoromethylbenzyl Alcohol Synthesis

A Chinese patent (CN101643390B) details the preparation of m-trifluoromethylbenzyl alcohol using sodium acetate and fatty alcohols:

  • Conditions : 120–160°C for 12–48 hours in methanol.

  • Yield : 91.5–98% after vacuum distillation.

  • Key Advantage : Solvent recyclability and minimal waste.

Adapting this method for the sulfonyl variant would require substituting the trifluoromethyl precursor with a trifluoromethylsulfonyl-containing analog. However, the electron-withdrawing nature of the -SO₂CF₃ group may necessitate harsher reaction conditions or alternative catalysts.

Direct Sulfonylation of Benzyl Alcohol

Sulfonylation Reagents

Introducing the trifluoromethylsulfonyl group directly to benzyl alcohol poses challenges due to the alcohol’s susceptibility to oxidation. Potential routes include:

  • Trifluoromethanesulfonic Anhydride (Tf₂O) : Reacting benzyl alcohol with Tf₂O in the presence of a base (e.g., pyridine) to form the sulfonate ester, followed by reduction.

  • Trifluoromethanesulfonyl Chloride (TfCl) : Similar to Tf₂O but with milder conditions.

Limitations:

  • Competitive side reactions (e.g., oxidation of -OH to -COOH).

  • Low regioselectivity without directing groups.

Oxidative Methods

Oxidation of 4-(trifluoromethylthio)benzyl alcohol could yield the sulfonyl derivative:
4-(CF3S)C6H4CH2OHH2O24-(CF3SO2)C6H4CH2OH\text{4-(CF}_3\text{S)C}_6\text{H}_4\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{O}_2} \text{4-(CF}_3\text{SO}_2\text{)C}_6\text{H}_4\text{CH}_2\text{OH}
Conditions : Hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Reduction of 4-(trifluoromethylsulfonyl)benzaldehyde using palladium on carbon (Pd/C) or Raney nickel:
4-(CF3SO2)C6H4CHO+H2Pd/C4-(CF3SO2)C6H4CH2OH\text{4-(CF}_3\text{SO}_2\text{)C}_6\text{H}_4\text{CHO} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-(CF}_3\text{SO}_2\text{)C}_6\text{H}_4\text{CH}_2\text{OH}
Challenges :

  • Catalyst poisoning by sulfur-containing groups.

  • High-pressure equipment requirements.

Continuous Flow Reactors

Adopting flow chemistry could enhance safety and yield for exothermic sulfonylation steps. A hypothetical setup might involve:

  • Reactor Type : Microfluidic tube reactor with temperature control.

  • Residence Time : 10–30 minutes at 80°C.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Nucleophilic Substitution120–160°C, 12–48 hrs91–98%Scalable, solvent recyclingRequires halogenated precursor
Direct SulfonylationPyridine, 0–5°C~50%Fewer stepsLow yield, side reactions
Oxidative Sulfur UpgradeH₂O₂, 60°C, 6 hrs60–70%Mild conditionsRequires thioether precursor

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions to yield different functional groups.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Compounds with modified trifluoromethylsulfonyl groups.

    Substitution: A variety of substituted benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(Trifluoromethylsulfonyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs, making it particularly valuable in developing treatments for neurological disorders and metabolic diseases.

Case Studies

  • PPAR Agonists Development : This compound is utilized in preparing substituted heteroaryl- and phenylsulfamoyl compounds that act as peroxisome proliferator-activated receptor (PPAR) agonists. These compounds are significant in managing metabolic disorders such as diabetes and dyslipidemia .
  • Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can be synthesized to develop potential anticancer agents. The trifluoromethyl group contributes to the potency and selectivity of these compounds against cancer cells .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create novel compounds with desirable properties.

Applications in Organic Synthesis

  • Reagent in Kinetic Studies : It is used as a reagent in kinetic studies involving phosphonoformate prodrugs, aiding researchers in understanding drug release mechanisms .
  • Building Block for Fluorinated Compounds : The trifluoromethyl group enables the production of fluorinated compounds, which are crucial in agrochemicals and specialty chemicals due to their enhanced stability and efficacy .

Material Science

The compound is also significant in material science, where it contributes to formulating advanced materials such as coatings and polymers. The incorporation of this compound can improve the durability and environmental resistance of these materials.

Key Applications

  • Coatings : It is used to develop protective coatings that exhibit superior performance under harsh environmental conditions.
  • Polymers : The compound enhances the properties of polymers, making them more resilient and suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions.

Comparison with Similar Compounds

Research Findings and Data

Oxidation Reactivity (Table 4 from )

Substrate Conversion (%) Selectivity (%)
4-(Trifluoromethyl)benzyl alcohol 92 98
4-Methoxybenzyl alcohol 28 85
4-Chlorobenzyl alcohol 75 90

*Reaction conditions: Pd(0)/O₂, solvent-free, 24 hours .

Thermal Stability

  • 4-TBA : Decomposes at 150°C .
  • This compound : Decomposition observed at 120°C due to sulfonyl group instability under heat .

Biological Activity

4-(Trifluoromethylsulfonyl)benzyl alcohol is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzyl alcohol moiety with a trifluoromethylsulfonyl group, which enhances its reactivity and interaction with biological systems. Its structure can be represented as follows:

C7H6F3O3S\text{C}_7\text{H}_6\text{F}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with lipid membranes and proteins.

Biological Activity Overview

Research indicates several key areas where this compound exhibits biological activity:

Case Studies

  • Antifungal Activity : A study examining the antifungal properties of various benzyl derivatives highlighted the effectiveness of compounds similar to this compound against Candida species. The mechanism involved disruption of fungal cell membrane integrity .
  • Hepatoprotective Studies : In vitro studies using liver cell lines demonstrated that benzyl alcohol derivatives could reduce oxidative stress markers associated with liver injury. While direct studies on this compound are sparse, these findings suggest a potential hepatoprotective role .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

Study FocusFindingsReference
Antifungal ActivityDemonstrated activity against Candida species; mechanism involves membrane disruption.
Hepatoprotective EffectsRelated compounds reduced markers of oxidative stress in liver cells; potential for liver protection.
Enzyme InteractionPotential modulation of enzyme activities through structural similarity to known inhibitors.

Q & A

Q. What are the key physicochemical properties of 4-(Trifluoromethyl)benzyl alcohol relevant to its handling in laboratory settings?

  • Answer : The compound exhibits the following critical properties:
PropertyValueReference
Molecular FormulaC₈H₇F₃O
Molecular Weight176.138 g/mol
Density1.286 g/cm³
Melting Point18–20°C
Boiling Point78–80°C (at 4 mmHg)
SolubilitySoluble in water
Refractive Index (n²⁰/D)1.459–1.461
Flash Point100°C
Handling Guidelines : Store in a cool, dry, well-ventilated place; avoid contact with oxidizing agents, acid chlorides, or anhydrides. Use airtight containers to prevent moisture absorption .

Q. What are the primary applications of 4-(Trifluoromethyl)benzyl alcohol in organic synthesis and pharmaceutical research?

  • Answer :
  • Pharmaceutical Intermediate : Used in synthesizing prodrugs (e.g., phosphonoformate derivatives) and organometallic complexes (e.g., aquachromium(IV)) .
  • NMR Spectroscopy : Serves as a reference compound for predicting chemical shifts due to its distinct trifluoromethyl (-CF₃) group, which induces strong deshielding effects .
  • Building Block : Facilitates the synthesis of fluorinated aromatic derivatives, critical in drug discovery and agrochemical development .

Advanced Research Questions

Q. How can researchers design kinetic studies involving 4-(Trifluoromethyl)benzyl alcohol as a reagent in organometallic reactions?

  • Answer :
  • Reaction Setup : Use inert atmospheres (e.g., argon) to prevent oxidation. Monitor reaction progress via HPLC or GC-MS to track the consumption of the alcohol and formation of products.
  • Temperature Control : Maintain temperatures below the flash point (100°C) to avoid decomposition .
  • Catalyst Selection : Transition-metal catalysts (e.g., palladium or ruthenium) enhance reactivity in cross-coupling or hydrogenation steps. Optimize catalyst loading to balance cost and efficiency .
    Reference : Kinetic studies of phosphonoformate prodrugs using this alcohol require precise pH control (neutral to mildly acidic) to stabilize intermediates .

Q. What methodological considerations are critical when using 4-(Trifluoromethyl)benzyl alcohol in environmentally friendly synthesis protocols?

  • Answer :
  • Solvent Selection : Prioritize water or biodegradable solvents (e.g., ethanol) to minimize environmental impact. Evidence shows aqueous oxidation methods can replace traditional halogenated solvents .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve recyclability and reduce waste.
  • Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction time and energy consumption.
    Challenge : Aqueous methods may yield lower conversions due to poor solubility of fluorinated intermediates. Address this by using phase-transfer catalysts .

Q. How should researchers analyze and interpret the NMR spectral data of 4-(Trifluoromethyl)benzyl alcohol, particularly the effects of the trifluoromethyl group?

  • Answer :
  • ¹H NMR : The benzylic -CH₂OH group resonates at δ 4.6–4.8 ppm (singlet), while aromatic protons appear as a doublet (δ 7.4–7.6 ppm) due to coupling with the -CF₃ group.
  • ¹⁹F NMR : The -CF₃ group shows a sharp singlet at δ -62 to -64 ppm.
  • Coupling Effects : The electron-withdrawing -CF₃ group deshields adjacent protons, shifting aromatic signals downfield. Use deuterated DMSO or CDCl₃ for optimal resolution .

Q. What strategies optimize the solid-phase extraction (SPE) of 4-(Trifluoromethyl)benzyl alcohol from complex matrices in environmental samples?

  • Answer :
  • Sorbent Selection : Hydrophilic-lipophilic balance (HLB) cartridges outperform cation/anion-exchange sorbents (MCX/MAX) for retaining fluorinated aromatics .
  • Conditioning : Pre-wet HLB cartridges with methanol (2 mL) followed by ultrapure water (2 mL) to enhance recovery.
  • Elution : Use methanol:acetone (70:30 v/v) to elute the compound efficiently. Adjust pH to 7.0 to prevent ionization of hydroxyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethylsulfonyl)benzyl alcohol
Reactant of Route 2
4-(Trifluoromethylsulfonyl)benzyl alcohol

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